N-cyclopropylcyclopropanesulfonamide

Description

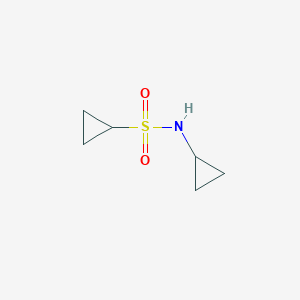

N-Cyclopropylcyclopropanesulfonamide is a sulfonamide derivative featuring two cyclopropyl groups: one as part of the sulfonamide moiety and the other as an N-substituent. Sulfonamides are typically associated with antibacterial activity, but substitutions like cyclopropyl groups may modulate solubility, metabolic stability, and target binding .

Properties

IUPAC Name |

N-cyclopropylcyclopropanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2S/c8-10(9,6-3-4-6)7-5-1-2-5/h5-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNIPSNBTVBXZLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NS(=O)(=O)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Sulfonyl Chloride and Cyclopropylamine

- The initial step involves reacting cyclopropylamine with a cyclopropanesulfonyl chloride derivative to form the sulfonamide linkage.

- This process is facilitated by bases such as triethylamine or pyridine, which scavenge the generated HCl, under anhydrous conditions.

| Parameter | Details |

|---|---|

| Solvent | Anhydrous dichloromethane, tetrahydrofuran (THF), or toluene |

| Temperature | 0°C to room temperature (25°C) |

| Reagents | Cyclopropanesulfonyl chloride, cyclopropylamine, base (triethylamine) |

| Duration | 2-12 hours, depending on scale |

- Patents indicate that this step is efficient when performed under inert atmospheres, with excess amine to drive the reaction to completion.

- Purification typically involves aqueous work-up and recrystallization or chromatography.

Cyclopropane Ring Closure via Organometallic Reagents

- The key step involves transforming the sulfonamide intermediate into the cyclopropane ring system.

- This is achieved through nucleophilic cyclization using organolithium reagents, such as n-butyl lithium, which attack the sulfonamide precursor, inducing ring closure.

| Parameter | Details |

|---|---|

| Solvent | Tetrahydrofuran (THF) and toluene mixture (ratio ~3:1) |

| Temperature | -70°C to 0°C, gradually warmed to room temperature |

| Reagents | N-tert-butyl-(3-chloro)propyl sulfonamide, n-butyl lithium |

| Duration | 4-24 hours |

- The use of n-butyl lithium facilitates efficient cyclization, with reaction yields reported between 70-80%.

- The process benefits from low temperatures to control reactivity and minimize side reactions.

Final Deprotection and Sulfonamide Formation

- The tert-butyl protecting group is cleaved using environmentally friendly acids such as formic acid, avoiding hazardous reagents like trifluoroacetic acid.

- The deprotection occurs under reflux (60–100°C) with nitrogen bubbling to ensure complete conversion.

| Parameter | Details |

|---|---|

| Acid | Formic acid or aqueous formic acid |

| Temperature | 70°C to 90°C |

| Atmosphere | Nitrogen bubbling during reaction |

| Duration | 2-6 hours |

- Residual acids are removed via co-evaporation with toluene.

- Crystallization is achieved using a mixture of toluene and ethanol (ratio >3:1), yielding high-purity product.

- This approach aligns with green chemistry principles, reducing environmental impact.

- Overall yields of the final product range from 70-75%, with purity exceeding 99%.

Innovations and Process Optimization

Recent patents and research articles emphasize the following advancements:

| Innovation | Description | Impact |

|---|---|---|

| One-pot synthesis | Performing steps a), b), and c) without isolating intermediates | Reduces process time, costs, and waste |

| Use of environmentally benign reagents | Replacing trifluoroacetic acid with formic acid | Minimizes environmental hazards |

| Solvent selection | Employing toluene, THF, and their mixtures | Enhances reaction efficiency and purification |

Data Summary Table

| Step | Reagents | Solvent | Temperature | Yield | Notes |

|---|---|---|---|---|---|

| a) Sulfonamide formation | Cyclopropanesulfonyl chloride, cyclopropylamine, triethylamine | Toluene or DCM | 0°C to RT | 85-90% | Anhydrous, inert atmosphere |

| b) Cyclization | N-tert-butyl-(3-chloro)propyl sulfonamide, n-butyl lithium | THF/toluene | -70°C to RT | 70-80% | Controlled low temperature |

| c) Deprotection | Formic acid | Reflux | 70–90°C | 70-75% | Nitrogen bubbling |

Chemical Reactions Analysis

Types of Reactions: N-cyclopropylcyclopropanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products:

Oxidation: Sulfonic acids or sulfonyl chlorides.

Reduction: Amines.

Substitution: Various substituted sulfonamides.

Scientific Research Applications

Synthesis of N-Cyclopropylcyclopropanesulfonamide

The synthesis of this compound typically involves a multi-step process that can be optimized for efficiency and environmental sustainability. A notable method includes:

- Step 1 : Reacting chloropropane sulfonyl chloride with tert-butyl amine to form N-tert-butyl-(3-chloro) propyl sulfonamide.

- Step 2 : Cyclization using n-alkyl lithium reagents to form cyclopropane derivatives.

- Step 3 : Cleavage of the tert-butyl group using an acid to yield this compound without isolating intermediates, enhancing yield and reducing waste .

Biological Activities

This compound has been identified as a versatile building block for biologically active compounds. Its unique structural properties allow it to interact with various biological targets:

- Antitumor Activity : Compounds derived from cyclopropanes have shown promise as antitumor agents. For instance, modifications of cyclopropane structures have been linked to enhanced efficacy against certain cancer cell lines.

- Antimicrobial Properties : The sulfonamide group is known for its antibacterial activity. Research indicates that derivatives of this compound exhibit significant antimicrobial effects, making them candidates for new antibiotic therapies.

Applications in Medicinal Chemistry

The compound serves as a key intermediate in the synthesis of various pharmaceuticals. Notable applications include:

- Drug Development : this compound has been utilized in the development of novel drugs targeting specific receptors or enzymes involved in disease pathways.

- Enzyme Inhibition : Studies have demonstrated that this compound can act as an inhibitor for certain enzymes, offering potential therapeutic avenues for conditions like cancer and bacterial infections .

Agrochemical Applications

In agrochemistry, cyclopropane derivatives are being explored for their potential as herbicides and insecticides:

- Pesticide Development : The unique properties of this compound make it a candidate for developing new pesticides that are more effective and environmentally friendly.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antitumor | Inhibitory effects on cancer cell lines | J.Li et al., Synlett 2006 |

| Antimicrobial | Significant activity against bacteria | RSC Publishing 2024 |

| Enzyme Inhibition | Targeting specific disease-related enzymes | PCT Publication WO2006/086381 |

Case Study Example

A recent study investigated the efficacy of this compound derivatives in inhibiting a specific cancer pathway. The results indicated a promising reduction in tumor growth in vitro, suggesting further exploration in vivo could yield significant therapeutic benefits .

Future Prospects

The versatility of this compound positions it as a valuable compound in ongoing research efforts:

- Continued Exploration : Future studies will likely focus on optimizing synthesis methods and exploring new biological activities.

- Integration into Drug Discovery : As researchers seek novel compounds with unique mechanisms of action, this compound may play a critical role in the next generation of therapeutics.

Mechanism of Action

The mechanism of action of N-cyclopropylcyclopropanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The cyclopropyl groups may enhance the compound’s binding affinity and specificity for certain targets. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-cyclopropylcyclopropanesulfonamide with structurally related compounds, focusing on molecular properties, functional groups, and regulatory or pharmacopeial relevance.

Structural and Functional Group Analysis

- N,N-Dipropylacetamidine (C.A.S. #1339586–99–0) : Features an acetamidine core with two propyl substituents. Unlike sulfonamides, amidines exhibit basicity due to the imine group, influencing their solubility and reactivity in biological systems .

- N-[3-(3-Chlorophenoxy)propyl]cyclopropanamine (C₁₂H₁₆ClNO): Contains a cyclopropane ring linked via an amine to a chlorophenoxy-propyl chain. The chlorine atom enhances lipophilicity, contrasting with the sulfonamide group’s polar nature in the target compound .

- For example, Bis(2-chloroethyl)amine hydrochloride (Cyclophosphamide Related Compound A) underscores the regulatory focus on genotoxic impurities in sulfonamide analogs .

Data Table: Key Properties of Selected Compounds

Research Findings and Trends

- Impact of Cyclopropane Rings: Cyclopropane-containing compounds often exhibit enhanced metabolic stability due to restricted rotation, as seen in N-[3-(3-chlorophenoxy)propyl]cyclopropanamine . This property is critical for drug candidates requiring prolonged half-lives.

- Analytical Challenges : Pharmacopeial standards for cyclobenzaprine-related compounds emphasize rigorous impurity testing (e.g., UV absorption, melting range), which would apply to sulfonamide derivatives like the target compound .

Biological Activity

N-cyclopropylcyclopropanesulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Structural Overview

This compound contains two cyclopropane rings and a sulfonamide functional group, which are known to enhance the pharmacological properties of compounds. The cyclopropane unit is a common motif in various natural products and pharmaceuticals, contributing to their biological activity, including anticancer, antimicrobial, and anti-inflammatory effects .

Anticancer Properties

Recent studies have highlighted the potential of cyclopropane-containing compounds as anticancer agents. For instance, derivatives of tranylcypromine with sulfonamide groups have shown promising results as inhibitors of lysine-specific demethylase 1 (LSD1), an enzyme often overexpressed in acute myeloid leukemia (AML). These compounds demonstrated enhanced anti-proliferation activity against AML cells, indicating that modifications at the cyclopropane motif can significantly impact biological efficacy .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Target | IC50 (µM) | Notes |

|---|---|---|---|

| A10 | LSD1 | 15.2 | Improved lipophilicity enhances cellular uptake |

| A11 | AML | 10.5 | Significant inhibition of cell proliferation |

| A12 | Various Cancer Cell Lines | Varies | Broad-spectrum activity observed |

Case Studies

In exploring the biological activity of this compound, case studies provide valuable insights into its therapeutic potential. For example:

- Case Study 1 : A study involving the synthesis and evaluation of cyclopropane derivatives indicated that modifications at the sulfonamide position led to increased potency against cancer cell lines. The derivatives were tested against HL-60 human leukemic cells, showing promising IC50 values that suggest potential for further development as therapeutic agents .

- Case Study 2 : Research on sulfonamide derivatives in the context of bacterial infections demonstrated that structural modifications could enhance antimicrobial activity. This reinforces the hypothesis that this compound may exhibit similar properties, warranting further investigation .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The sulfonamide group mimics para-aminobenzoic acid (PABA), a substrate for bacterial enzymes, thereby inhibiting folate synthesis.

- Targeting Epigenetic Regulators : The cyclopropane structure may interact with LSD1 and other epigenetic regulators, leading to altered gene expression patterns associated with cancer progression .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.